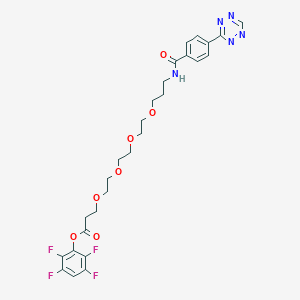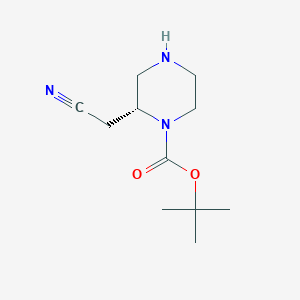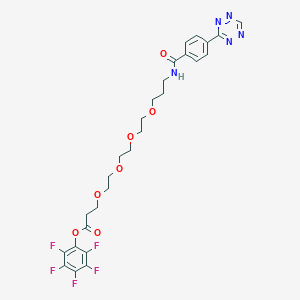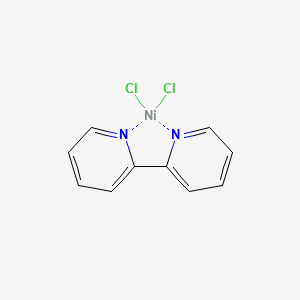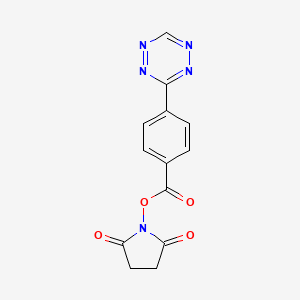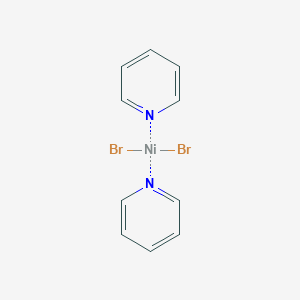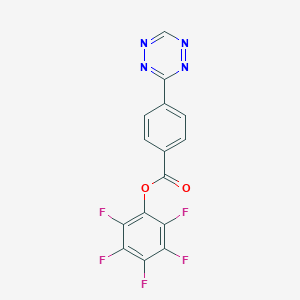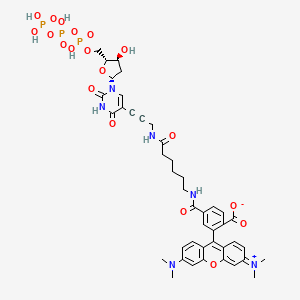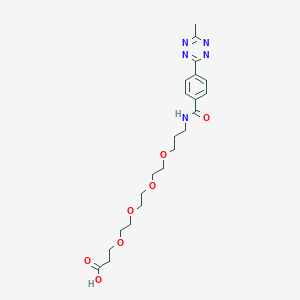
Me-Tz-PEG4-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tz-PEG4-COOH involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) derivative. The PEG derivative is then reacted with 4-methyl-1,2,4-triazole to form the desired compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the formation and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Me-Tz-PEG4-COOH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazole group is replaced by other nucleophiles.
Inverse Electron Demand Diels-Alder Reactions: The tetrazine group in this compound reacts with trans-cyclooctene (TCO) groups in specific inverse electron demand Diels-Alder reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, tetrahydrofuran, and dimethyl formamide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with TCO groups results in the formation of stable bioconjugates .
Scientific Research Applications
Me-Tz-PEG4-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the bioavailability and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of Me-Tz-PEG4-COOH involves its ability to form stable bonds with other molecules through its tetrazine group. This property enables targeted chemical bonding in bioconjugation applications. The molecular targets and pathways involved include the specific interaction between the tetrazine group and TCO groups, leading to the formation of stable conjugates .
Comparison with Similar Compounds
Similar Compounds
Me-Tet-PEG4-COOH: Similar to Me-Tz-PEG4-COOH but features a tetrazine group instead of a triazole group.
COOH-PEG4-COOH: Another PEG derivative with carboxylic acid groups at both ends, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of a triazole group and a PEG linker, which provides it with distinct properties for bioconjugation and drug delivery applications. Its ability to undergo inverse electron demand Diels-Alder reactions with TCO groups sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-21(27-25-17)18-3-5-19(6-4-18)22(30)23-8-2-9-31-11-13-33-15-16-34-14-12-32-10-7-20(28)29/h3-6H,2,7-16H2,1H3,(H,23,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUZHHWRQHFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






